rel-((2R,5S)-1,4-Dioxane-2,5-diyl)dimethanamine
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Overview
Description
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine is a chemical compound with a unique structure that includes a dioxane ring and an aminomethyl group
Preparation Methods
The synthesis of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the reaction of a dioxane derivative with an aminomethylating agent under controlled conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical interactions.
Comparison with Similar Compounds
[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine can be compared with other similar compounds, such as:
[(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl]methanol: This compound has a similar structure but with a tetrahydrofuran ring instead of a dioxane ring.
[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol: Another similar compound with an oxolan ring.
The uniqueness of [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine |
InChI |
InChI=1S/C6H14N2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4,7-8H2/t5-,6+ |
InChI Key |
RXRXRIABMAOTMT-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CN)CN |
Canonical SMILES |
C1C(OCC(O1)CN)CN |
Origin of Product |
United States |
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